molecular formula C5H10N2O2 B7809524 (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid

Cat. No.: B7809524
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid with a pyrrolidine backbone substituted with an amino group at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry (2R,4S) is critical for its biochemical interactions.

Properties

IUPAC Name

(2R,4S)-4-aminopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-IUYQGCFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring and an amino group at the 4-position, making it a valuable building block in synthesizing peptides and complex molecules. It has a molecular weight of 130.15 g/mol .

Scientific Research Applications

This compound is widely utilized in research, specifically in peptide synthesis, drug development, bioconjugation, and neuroscience .

Peptide Synthesis this compound serves as a building block in peptide synthesis, which allows researchers to create complex structures for therapeutic applications . Its protective groups allow for selective reactions, making assembling complex peptide structures easier .

Drug Development This compound plays a significant role in developing new pharmaceuticals, particularly in designing drug candidates that target specific biological pathways . Its chiral nature allows for synthesizing compounds with tailored biological activities, enhancing therapeutic efficacy. Its unique structure can enhance bioavailability and efficacy . It is also utilized in creating novel drug candidates, especially those designed to interact with specific biological targets.

Bioconjugation In bioconjugation processes, this compound helps link biomolecules, enhancing the efficacy of targeted drug delivery systems . It can be attached to biomolecules for targeted drug delivery systems, improving the specificity and effectiveness of treatments .

Neuroscience Research Researchers utilize this compound to study neuropeptides and their roles in brain function. It is applied in studies related to neurobiology, aiding in developing compounds that can cross the blood-brain barrier for neurological treatments . Understanding these interactions can lead to advancements in treating neurological disorders and improving cognitive health. It also aids in developing molecules that can interact with neurotransmitter systems, potentially leading to breakthroughs in treating neurological disorders .

Enzyme Mechanism Studies The compound is instrumental in studying enzyme mechanisms and protein-ligand interactions. Its incorporation into peptides allows researchers to probe structural and functional aspects of proteins, providing insights into biochemical pathways.

Case Studies and Research Findings

  • Enzyme Catalysis A study demonstrated that this compound effectively enhances the activity of certain enzymes involved in metabolic pathways. This suggests its potential use as a biochemical tool in research focused on enzymatic reactions.
  • Therapeutic Applications Research has indicated that this compound exhibits dual activity towards voltage-gated calcium channels, pointing towards potential applications in treating chronic pain and epilepsy. Such findings highlight its relevance in developing gabapentinoid drugs.
  • Synthetic Chemistry The compound serves as a chiral building block for synthesizing complex organic molecules and pharmaceuticals. Its unique structural properties allow for creating diverse derivatives with specific biological activities.
  • (2R,4R)-APDC (2R,4R)-APDC, an aza analog of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate, was found to possess relatively high affinity for metabotropic glutamate receptors (mGluRs) and is a highly selective, systemically-active agonist of mGluRs negatively coupled to adenylate cyclase . Selective activation of these receptors in vivo can result in anticonvulsant effects .

Mechanism of Action

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid is compared with other similar compounds, such as L-proline and D-proline. These compounds share structural similarities but differ in their stereochemistry and biological activity. The uniqueness of this compound lies in its specific configuration and the resulting biological and chemical properties.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 263407-17-6 (dihydrochloride salt form)
  • Molecular Formula : C₅H₁₀N₂O₂·2HCl
  • Molecular Weight : 203.07 g/mol
  • Purity : Typically ≥97% in commercial preparations .

This compound is used in research for synthesizing peptidomimetics and enzyme inhibitors. Its derivatives, such as Fidarestat, have been studied as aldose reductase (ALR2) inhibitors for diabetic complications .

Comparison with Structural Analogs

Stereoisomers of 4-Aminopyrrolidine-2-carboxylic Acid

The stereochemistry of the pyrrolidine ring significantly impacts biological activity and physicochemical properties.

Compound Name CAS No. Configuration Molecular Weight (g/mol) Key Differences
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride 263407-17-6 2R,4S 203.07 High ALR2 binding affinity
(2S,4R)-4-Amino-pyrrolidine-2-carboxylic acid dihydrochloride 16257-89-9 2S,4R 203.07 Reduced activity in ALR2 inhibition
(2S,4S)-4-Amino-pyrrolidine-2-carboxylic acid dihydrochloride 16257-84-4 2S,4S 203.07 Lower solubility and stability

Key Findings :

  • The (2R,4S) isomer exhibits superior binding free energy (ΔΔG = −1.2 kcal/mol) compared to (2S,4S) in ALR2 inhibition due to favorable interactions in the enzyme’s active site .
  • Stereoisomerism affects solubility; the (2S,4R) form is less stable in aqueous solutions under physiological conditions .

Functional Group Analogs

Modifications to the amino or carboxylic acid groups alter pharmacological and chemical profiles.

Compound Name CAS No. Substituent Molecular Weight (g/mol) Activity/Use
(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid 3398-22-9 −OH at C4 131.13 Intermediate in β-lactam antibiotics
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid 1007912-97-1 −F at C4 147.12 Discontinued due to low bioactivity
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid 2370-39-0 −CH₂OH at C4 145.14 Schistosomicidal activity (less potent than cucurbitine)

Key Findings :

  • Hydroxyl or fluorinated analogs show reduced enzyme inhibition compared to the amino-substituted parent compound .
  • The hydroxymethyl derivative (2370-39-0) was synthesized for antiparasitic applications but lacked efficacy improvements over natural cucurbitine .

Pharmacological Activity Comparison

ALR2 Inhibition :

  • (2R,4S)-Fidarestat : ΔG binding = −9.8 kcal/mol, making it a potent ALR2 inhibitor .
  • (2S,4S)-Fidarestat : ΔG binding = −8.6 kcal/mol, indicating weaker affinity due to steric clashes in the ALR2 active site .

Antimicrobial Activity :

  • Cucurbitine derivatives, including 4-aminopyrrolidine-2-carboxylic acid analogs, were tested against Schistosoma mansoni. None surpassed the activity of the parent compound .

Biological Activity

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid, often referred to as a chiral building block in organic synthesis, exhibits significant biological activity. Its unique stereochemistry and functional groups allow it to interact with various biological targets, making it a compound of interest in pharmacological research. This article explores its biological activities, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C5H10N2O2
  • Molecular Weight : Approximately 130.15 g/mol
  • Structure : The compound features a pyrrolidine ring with an amino group at the fourth position and a carboxylic acid group at the second position.

Research indicates that this compound interacts with several biological targets:

  • Metabotropic Glutamate Receptors (mGluRs) :
    • It has been shown to activate group II mGlu receptors (mGlu2 and mGlu3), which are involved in modulating synaptic transmission and neuroprotection. Activation of these receptors can lead to decreased glutamatergic transmission, potentially providing therapeutic benefits in neurological disorders .
  • Enzyme Interactions :
    • The compound may influence the activity of enzymes involved in metabolic pathways. Its structural similarity to proline allows it to mimic certain biological processes, enhancing its potential as a drug candidate targeting specific metabolic pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Neuroprotective Effects : Studies have suggested that activation of mGlu receptors can reduce neuronal excitability and protect against excitotoxicity, which is relevant for conditions like Parkinson's disease and other neurodegenerative disorders .
  • Antagonistic Properties : Research into phenylglycine derivatives has shown that compounds structurally related to this compound can act as antagonists at mGlu receptors, providing insights into potential therapeutic applications for modulating synaptic activity .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acidC5H10N2O2Different stereochemistry affecting biological activity
(2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acidC10H18N2O4Protecting group enhances stability during reactions
(2R,4S)-ProlineC5H9NO2Naturally occurring amino acid with similar function

This comparison highlights the unique properties of this compound that influence its reactivity and interactions within biological systems.

Case Studies and Research Findings

Preparation Methods

Protection and Deprotection Strategy

A widely cited method begins with a doubly protected precursor, (2R,4S)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid (Compound 53 in). The synthetic pathway involves:

  • Fmoc Deprotection : Treatment with diethylamine in acetonitrile selectively removes the fluorenylmethyloxycarbonyl (Fmoc) group, yielding the Boc-protated intermediate.

  • Boc Deprotection : Subsequent exposure to trifluoroacetic acid (TFA) in dichloromethane cleaves the tert-butoxycarbonyl (Boc) group, generating the free amine.

  • Salt Formation : The product is converted to the dihydrochloride salt via ion-exchange chromatography using 2.0 N HCl, followed by HPLC purification on a C18 column.

Key Data:

StepReagents/ConditionsYieldPurification Method
Fmoc DeprotectionDiethylamine, CH₃CN, rt, 1 h84%Concentration
Boc DeprotectionTFA, CH₂Cl₂, rt, 2 h59%Ion-exchange chromatography
Salt Formation2.0 N HCl, 75°C, 14 h59%HPLC (C18)

This method achieves 59% overall yield with high stereochemical fidelity, as confirmed by NMR and X-ray crystallography.

Palladium-Catalyzed Coupling Approach

Deprotection and Cross-Coupling

An alternative route employs a palladium-mediated coupling reaction to introduce substituents while preserving stereochemistry:

  • Simultaneous Deprotection : (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid undergoes Fmoc removal using pyrrolidine in acetonitrile, followed by Boc cleavage under acidic conditions.

  • Coupling Reaction : The deprotected amine reacts with 1-chloroisoquinoline in the presence of Pd₂(dba)₃, racemic BINAP, and sodium tert-butoxide in toluene under reflux.

Key Data:

ParameterValue
CatalystPd₂(dba)₃ (5 mol%)
LigandRacemic BINAP (10 mol%)
BaseNaOtBu (4 equiv)
TemperatureReflux (110°C)
Yield40% after HPLC purification

This method introduces aromatic moieties while maintaining the (2R,4S) configuration, validated by ¹H NMR and mass spectrometry.

Industrial Production Considerations

Scalability Challenges

Industrial synthesis prioritizes cost efficiency and reproducibility:

  • Continuous Flow Reactors : Enable large-scale hydrogenation and deprotection steps while minimizing side reactions.

  • Crystallization Optimization : Solvent systems (e.g., methanol/water mixtures) improve dihydrochloride salt purity ≥98%.

Stereochemical Control and Analytical Validation

Preventing Epimerization

Epimerization at C2 or C4 positions is mitigated by:

  • Mild Acidic Conditions : Using HCl (pH 4–6) during salt formation to avoid base-induced racemization.

  • Low-Temperature Processing : Reactions conducted ≤25°C unless necessary for rate acceleration.

Analytical Confirmation

TechniqueApplicationOutcome
Chiral HPLCPurity assessment≥97% enantiomeric excess
PolarimetrySpecific rotation measurement[α]D²⁵ = +12.5° (c = 1, H₂O)
X-ray CrystallographyAbsolute configuration determinationConfirmed (2R,4S) configuration

Comparative Analysis of Synthetic Routes

ParameterSequential DeprotectionPd-Catalyzed Coupling
Yield 59%40%
Purity ≥97% (HPLC)≥95% (HPLC)
Stereocontrol HighModerate (racemic BINAP introduces variability)
Scalability Suitable for kilogram-scale productionLimited by Pd catalyst cost

Q & A

Q. What are the standard protocols for synthesizing (2R,4S)-4-aminopyrrolidine-2-carboxylic acid and its derivatives?

The synthesis typically involves stereoselective strategies to preserve the chiral centers. For example, Boc-protected intermediates (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) are synthesized using tert-butoxycarbonyl (Boc) protection under anhydrous conditions, followed by deprotection with trifluoroacetic acid . Decarboxylation-alkylation steps may employ nucleophiles like 1-phenyl-1-trimethylsiloxyethylene to introduce substituents while maintaining stereochemistry . Key parameters include temperature control (e.g., -78°C for lithiation) and catalysts like palladium for coupling reactions .

Q. How is the stereochemical integrity of this compound verified?

Chiral purity is confirmed via:

  • X-ray crystallography : Determines absolute configuration by analyzing bond angles and torsion angles (e.g., deviations from the least-squares plane in THF rings) .
  • NMR spectroscopy : NOESY experiments identify spatial correlations between protons to confirm relative stereochemistry .
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA under isocratic conditions (e.g., hexane:isopropanol 80:20) .

Q. What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosol formation is possible .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • First aid : For skin contact, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies arise from variations in purity, derivatives, or testing conditions. For example:

  • and classify the compound as non-hazardous, while notes acute oral toxicity (Category 4, H302). To reconcile, perform in vitro assays (e.g., Ames test for mutagenicity) and compare results against structural analogs. Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., Combi-Blocks vs. AFG Bioscience) to identify batch-specific risks .

Q. What strategies optimize the stability of this compound in aqueous solutions?

  • pH control : Stabilize the zwitterionic form by buffering solutions at pH 6.5–7.5.
  • Temperature : Store at -20°C in lyophilized form to prevent hydrolysis .
  • Chelating agents : Add EDTA (1 mM) to sequester metal ions that catalyze degradation .

Q. How does the compound’s stereochemistry influence its biological activity in enzyme inhibition studies?

The (2R,4S) configuration enhances binding to target enzymes like prolyl oligopeptidase (POP). Docking simulations show the 4-amino group forms hydrogen bonds with catalytic serine residues, while the pyrrolidine ring induces conformational strain in the enzyme’s active site. Comparative studies with (2S,4R) analogs reveal ≥10-fold lower IC50 values for the (2R,4S) form .

Q. What methodologies are used to assess environmental risks during large-scale synthesis?

  • Biodegradation assays : Monitor compound breakdown via OECD 301D (closed bottle test).
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (48-hour LC50) and algal growth inhibition .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration by licensed facilities .

Experimental Design Considerations

Q. How to design a kinetic study of this compound’s interaction with metalloproteases?

  • Substrate selection : Use quenched fluorescent substrates (e.g., Mca-PLGP-Dpa-AR-NH2).
  • Assay conditions : Maintain 25°C in Tris buffer (pH 7.4, 150 mM NaCl, 10 μM ZnCl2).
  • Data collection : Measure initial velocity (V0) at varying inhibitor concentrations (0.1–100 μM) and fit to Morrison equation for tight-binding inhibitors .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • LC-MS/MS : Detect impurities <0.1% using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
  • NMR spiking : Add authentic standards (e.g., Boc-protected intermediates) to identify unknown peaks .

Data Interpretation Challenges

Q. How to address conflicting crystallographic data on hydrogen bonding patterns?

Compare intermolecular interactions across crystal forms. For example, reports a 10-membered ring via O21–H···O1 hydrogen bonds (2.73 Å), while other studies show shorter bonds (2.65 Å). Use Hirshfeld surface analysis to quantify interaction frequencies and validate with DFT calculations (B3LYP/6-311+G**) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.